MS47134

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

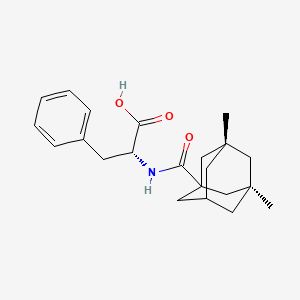

C22H29NO3 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(2R)-2-[[(3R,5S)-3,5-dimethyladamantane-1-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25)/t16?,17-,20-,21+,22?/m1/s1 |

InChI Key |

QSBRCNGPJBWGLQ-UUHUHHESSA-N |

Isomeric SMILES |

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MS47134, a Potent and Selective MRGPRX4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS47134 is a synthetic small molecule that has been identified as a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This receptor is primarily expressed in sensory neurons and is implicated in the sensations of pain and itch, as well as in mast cell-mediated hypersensitivity reactions. The mechanism of action of this compound involves binding to a unique allosteric site on the MRGPRX4 receptor, leading to the activation of the Gq protein signaling cascade. This culminates in an increase in intracellular calcium levels, which triggers downstream cellular responses. Structural and functional studies have elucidated the specific molecular interactions between this compound and MRGPRX4, providing a foundation for the rational design of novel therapeutics targeting this pathway for the management of pruritus and other sensory disorders.

Core Mechanism of Action: MRGPRX4 Agonism

This compound functions as a potent and selective agonist for the human Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2][3][4] Its primary mechanism of action is the activation of this receptor, which is predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia and trigeminal ganglia.[1]

Signaling Pathway

Upon binding to MRGPRX4, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq.[5] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium concentration is a key event in the signaling cascade initiated by this compound and is a measurable indicator of MRGPRX4 activation.[1]

Molecular Interactions and Binding Site

Cryo-electron microscopy (cryo-EM) studies of this compound in complex with the MRGPRX4-Gq protein have revealed a distinct binding pocket that is different from the canonical orthosteric binding sites of other GPCRs.[5] this compound binds to a shallow, extracellularly accessible pocket.

Key residues in MRGPRX4 that form charge and non-polar interactions with this compound have been identified through these structural studies and validated by site-directed mutagenesis experiments.[5] The 3,5-dimethyl-adamantyl group of this compound is anchored by hydrophobic interactions with residues K96, V99, W158, Y240, Y250, and Y254. The carboxyl group of this compound forms a charge interaction with R82, while its phenyl group interacts with L98, R95, and M102 through non-polar interactions.[5]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

| Parameter | Value | Assay | Cell Line | Reference |

| Potency | ||||

| EC50 | 149 nM | FLIPR Calcium Assay | HEK293 | [1][2][3][4] |

| EC50 | 150 nM | FLIPR Calcium Assay | HEK293 | [5] |

| Selectivity | ||||

| Kir6.2/SUR1 potassium channel | 47-fold selectivity for MRGPRX4 | Electrophysiology | - | [1][5] |

| Off-target GPCR panel (320 receptors) | No appreciable agonist or antagonist activity at 3 µM | PRESTO-Tango | - | [5] |

Experimental Protocols

FLIPR Calcium Assay

This assay is a cornerstone for evaluating the agonist activity of compounds like this compound on Gq-coupled receptors. It measures the increase in intracellular calcium concentration upon receptor activation.

Detailed Methodology:

-

Cell Culture and Plating: HEK293 cells stably expressing human MRGPRX4 are cultured in appropriate media. The day before the assay, cells are seeded into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for 1 hour at 37°C in a 5% CO2 incubator.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

FLIPR Measurement: The cell plate is placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument first measures the baseline fluorescence. Then, the prepared this compound dilutions are automatically added to the wells, and the fluorescence intensity is measured kinetically for a defined period.

-

Data Analysis: The change in fluorescence upon compound addition is calculated and normalized. The data are then fitted to a four-parameter logistic equation to determine the EC50 value.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to substitute specific amino acid residues in the MRGPRX4 receptor to investigate their role in this compound binding and receptor activation.

Detailed Methodology:

-

Primer Design: Complementary forward and reverse primers containing the desired mutation are designed. These primers should be 25-45 bases in length, with the mutation located in the center, and have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: A PCR reaction is set up using a high-fidelity DNA polymerase (e.g., PfuUltra), the plasmid DNA containing the wild-type MRGPRX4 sequence as a template, and the mutagenic primers. The PCR cycling conditions are optimized for the specific plasmid and primers.

-

Template Digestion: The parental, methylated template DNA is digested by adding the DpnI restriction enzyme to the PCR product and incubating for 1-2 hours at 37°C. The newly synthesized, unmethylated DNA containing the mutation remains intact.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Selection and Sequencing: Transformed bacteria are plated on selective agar plates. Colonies are picked, and the plasmid DNA is isolated. The presence of the desired mutation and the absence of any other mutations are confirmed by DNA sequencing.

-

Functional Characterization: The mutated MRGPRX4 receptor is then expressed in cells, and its response to this compound is evaluated using the FLIPR Calcium Assay to determine any change in potency.

Conclusion

This compound is a valuable research tool for probing the function of the MRGPRX4 receptor. Its well-defined mechanism of action, characterized by potent and selective agonism of MRGPRX4 and subsequent activation of the Gq-PLC-Ca2+ signaling pathway, provides a clear framework for its application in studies of pain, itch, and hypersensitivity. The detailed understanding of its molecular interactions with the receptor, supported by robust quantitative data and established experimental protocols, facilitates further investigation into the therapeutic potential of targeting MRGPRX4.

References

- 1. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to MS47134: A Selective MRGPRX4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS47134, a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to support research and development efforts targeting MRGPRX4.

Introduction to this compound and MRGPRX4

Mas-related G-protein-coupled receptors (MRGPRs) are a family of receptors primarily expressed in sensory neurons and are implicated in itch, pain, and mast cell-mediated hypersensitivity.[1][2] MRGPRX4, a member of this family, has emerged as a significant target in sensory biology.[1][2]

This compound has been identified as a potent and selective agonist of MRGPRX4.[1][3] Its characterization is crucial for understanding the physiological roles of MRGPRX4 and for the development of novel therapeutics.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and the reference compound, Nateglinide, in relation to MRGPRX4 activation and selectivity.

Table 1: Potency of Agonists at MRGPRX4

| Compound | Assay Type | EC50 |

| This compound | FLIPR Ca²⁺ Assay | 149 nM[1][3] |

| Nateglinide | Phosphatidylinositol Hydrolysis | 2.1 µM |

| Nateglinide | FLIPR Ca²⁺ Assay | 4.7 µM |

| Nateglinide | HTRF IP1 Accumulation Assay | 10.6 µM[1] |

Table 2: Selectivity Profile of this compound

| Target | Fold Selectivity | Notes |

| Kir6.2/SUR1 Potassium Channel | 47-fold over MRGPRX4 | This compound demonstrates significantly improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1][3] |

| 318 GPCRs | Largely inactive | In a PRESTO-Tango screen of 320 GPCRs, this compound showed no significant agonist or antagonist activity at 318 of the receptors.[4] |

| MRGPRX1 | Initial hit, not replicated | An initial hit for MRGPRX1 in the PRESTO-Tango screen was not confirmed in subsequent concentration-response assays.[4] |

| MRGPRX2, MRGPRX3 | No significant activity | No significant activity was observed for this compound at these MRGPRX subtypes.[5] |

Signaling Pathway of MRGPRX4

MRGPRX4 activation by an agonist such as this compound initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FLIPR Calcium Mobilization Assay

This assay measures the change in intracellular calcium concentration upon agonist stimulation in cells expressing the target receptor.

Cell Line:

-

HEK293 cells stably or transiently expressing human MRGPRX4.

Materials:

-

HEK293 cells expressing MRGPRX4

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

FLIPR Calcium Assay Kit (contains dye and a quencher)

-

384-well black-wall, clear-bottom microplates

-

FLIPR instrument (e.g., FLIPR TETRA®)

Protocol:

-

Cell Plating: Seed HEK293-MRGPRX4 cells into 384-well plates at a density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.[6]

-

Dye Loading:

-

Prepare the dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit).

-

Remove the culture medium from the cell plates.

-

Add an equal volume of dye loading buffer to each well (e.g., 25 µL).

-

Incubate the plates for 1 hour at 37°C, 5% CO2.[6]

-

-

Compound Preparation: Prepare a serial dilution of this compound and any control compounds in the assay buffer at a concentration 5-fold higher than the final desired concentration.

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to add the compound to the cell plate and record the fluorescence signal over time. A typical protocol involves a baseline reading followed by compound addition and subsequent signal measurement for 2-3 minutes.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis: The EC50 values are calculated from the concentration-response curves using appropriate software (e.g., GraphPad Prism).

PRESTO-Tango GPCR Selectivity Assay

This platform is used for large-scale screening of compounds against a wide array of GPCRs to determine selectivity. The assay is based on ligand-induced recruitment of β-arrestin2.[7][8]

Cell Line:

-

HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein).[7]

Materials:

-

HTLA cells

-

PRESTO-Tango GPCR plasmid library

-

Transfection reagent (e.g., calcium phosphate)[8]

-

384-well optical bottom plates

-

Luciferase substrate (e.g., Glow reagent)

-

Luminometer

Protocol:

-

Plate Preparation: Coat 384-well plates with poly-L-lysine.[7]

-

Transfection:

-

In each well of the 384-well plate, transfect HTLA cells with a plasmid encoding a specific GPCR from the PRESTO-Tango library. This is typically done in quadruplicate for each GPCR.[7]

-

-

Cell Seeding: After transfection, seed the HTLA cells into the poly-L-lysine coated 384-well plates.

-

Compound Addition: Add this compound at a fixed concentration (e.g., 3 µM) to the wells containing the transfected cells.[4]

-

Incubation: Incubate the plates for a minimum of 16 hours at 37°C.

-

Luminescence Reading:

-

Add a luciferase substrate to each well.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis: An increase in luciferase activity indicates that the compound has activated the specific GPCR in that well, leading to β-arrestin recruitment. The activity is typically expressed as a fold increase over the basal signal.

Logical Relationship of this compound Selectivity

The selectivity of this compound for MRGPRX4 is established through a hierarchical testing process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 7. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

The Role of MS47134 in Pain and Itch Research: A Technical Guide

An In-depth Examination of a Selective MRGPRX4 Agonist for Preclinical Research

This technical guide provides a comprehensive overview of MS47134, a potent and selective agonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), and its application in the fields of pain and itch research. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profile of this compound and utilize it as a tool compound for investigating MRGPRX4-mediated signaling and its physiological consequences.

Introduction to this compound and MRGPRX4

This compound is a small molecule agonist that selectively activates MRGPRX4, a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] MRGPRX4 has emerged as a significant target in sensory biology, implicated in the modulation of both pain and pruritus (itch), as well as mast cell-mediated hypersensitivity reactions.[3] The selectivity of this compound for MRGPRX4 over other receptors, including the structurally related Kir6.2/SUR1 potassium channel, makes it a valuable pharmacological tool for elucidating the specific roles of this receptor in sensory perception and pathology.[3]

Pharmacological Profile of this compound

The key pharmacological parameters of this compound are summarized in the table below, highlighting its potency and selectivity as an MRGPRX4 agonist.

| Parameter | Value | Target | Assay | Reference |

| EC50 | 149 nM | Human MRGPRX4 | FLIPR Ca2+ Assay | [3] |

| Selectivity | 47-fold improved selectivity for MRGPRX4 over Kir6.2/SUR1 potassium channel | MRGPRX4 vs. Kir6.2/SUR1 | Not Specified | [4] |

Signaling Pathway of MRGPRX4 Activation by this compound

This compound-induced activation of MRGPRX4 initiates a canonical Gq protein-coupled signaling cascade. This pathway is pivotal for the receptor's function in sensory neurons and provides a measurable readout for in vitro assays.

Upon binding of this compound, MRGPRX4 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium influx is a key event in neuronal activation and can be readily quantified using calcium-sensitive fluorescent dyes.

References

- 1. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MS47134 and its Role in Mast Cell-Mediated Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic compound MS47134, a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4). Mast cells, key players in allergic and hypersensitivity reactions, express MRGPRX4, and its activation is linked to the non-IgE-mediated release of inflammatory mediators. This document details the pharmacological properties of this compound, its mechanism of action through the Gq signaling pathway, and its utility as a research tool to investigate mast cell-mediated hypersensitivity. Detailed experimental protocols for assessing the activity of this compound and quantitative data on its potency and selectivity are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.

Introduction to this compound and Mast Cell-Mediated Hypersensitivity

Mast cells are critical effector cells in the immune system, renowned for their role in type I hypersensitivity reactions mediated by the cross-linking of immunoglobulin E (IgE) bound to their high-affinity receptor, FcεRI. However, a growing body of evidence highlights the importance of IgE-independent pathways in mast cell activation, which can trigger pseudoallergic reactions and contribute to various inflammatory conditions. One key receptor implicated in these alternative pathways is the Mas-related G protein-coupled receptor X2 (MRGPRX2) and its homolog, MRGPRX4.[1][2]

MRGPRX4 has emerged as a significant target in the study of itch and mast cell-mediated hypersensitivity.[1][3] The compound this compound has been identified as a potent and selective agonist of MRGPRX4, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor.[1][3] This guide will delve into the technical details of this compound, its interaction with MRGPRX4, and the subsequent cellular events leading to mast cell degranulation.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: Potency of this compound on MRGPRX4

| Parameter | Value | Assay | Reference |

| EC50 | 149 nM | FLIPR Ca2+ Assay | [3] |

| EC50 | 150 nM | FLIPR Ca2+ Assay | [1] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Fold Selectivity (over MRGPRX4) | Reference |

| Kir6.2/SUR1 Potassium Channel | Inactive | 47-fold | [1][3] |

| 318 other GPCRs | No appreciable agonist or antagonist activity | >100-fold (in most cases) | [1] |

| MRGPRX1 | Minor, non-replicated activity | Not determined | [1] |

Signaling Pathway of this compound in Mast Cells

This compound exerts its effects by binding to and activating MRGPRX4, which is coupled to the Gq family of G proteins.[1] This initiates a well-defined signaling cascade within the mast cell, culminating in the release of pre-formed inflammatory mediators stored in granules.

This compound-induced MRGPRX4 signaling cascade in mast cells.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the activity of this compound are provided below.

FLIPR Calcium (Ca2+) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow for the FLIPR Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture: Cells stably or transiently expressing human MRGPRX4 (e.g., HEK293 or CHO cells) are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured overnight to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher dye for 1 hour at 37°C in the dark. The quencher dye reduces extracellular background fluorescence.

-

Compound Preparation: A dilution series of this compound is prepared in a separate compound plate.

-

Assay Execution: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR). The instrument adds the this compound solutions to the cell plate and simultaneously measures the fluorescence intensity in each well before and after the addition.

-

Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is plotted against the concentration of this compound. A dose-response curve is fitted to the data to calculate the EC50 value.[1]

Beta-Hexosaminidase Release Assay (Mast Cell Degranulation)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Detailed Methodology for LAD2 Human Mast Cells:

-

Cell Seeding: Human mast cell line LAD2 are seeded at a concentration of 2 x 10^5 cells per well in 96-well plates in Tyrode's buffer (100 µL).[1]

-

Compound Incubation: Varying concentrations of this compound are added to the wells. A positive control (e.g., ionomycin) and a negative control (buffer alone) are included.

-

Activation: The plates are incubated for 30 minutes at 37°C to allow for mast cell activation and degranulation.[1]

-

Supernatant Collection: The plates are centrifuged to pellet the cells, and the supernatant containing the released β-hexosaminidase is carefully collected.

-

Enzymatic Reaction: A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is added to the supernatant. The β-hexosaminidase in the supernatant cleaves pNAG, producing a colored product.

-

Reaction Termination and Absorbance Reading: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount present in lysed cells (100% release control). A dose-response curve can be generated by plotting the percentage of degranulation against the concentration of this compound.

Conclusion

This compound is a well-characterized, potent, and selective agonist of MRGPRX4. Its ability to induce mast cell degranulation through a Gq-mediated signaling pathway makes it an essential research tool for investigating the role of MRGPRX4 in mast cell-mediated hypersensitivity reactions, itch, and other inflammatory processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further studies utilizing this compound in in vivo models of hypersensitivity are warranted to fully elucidate the therapeutic potential of targeting the MRGPRX4 pathway.

References

Chemical properties and structure of MS47134.

An In-depth Technical Guide to MS47134: Chemical Properties and Structure

Introduction

This compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a key mediator of itch and mast cell-mediated hypersensitivity.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following chemical and physical properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₉NO₃ |

| Molecular Weight | 355.47 g/mol |

| Physical Form | Powder |

| Color | White to beige |

| Solubility | DMSO: 2 mg/mL (clear solution) |

| Storage Temperature | 2-8°C |

| Assay Purity | ≥98% (HPLC) |

| SMILES String | O=C(N--INVALID-LINK--C(O)=O)[C@]2(C[C@]3(C)C4)C[C@@H]4C--INVALID-LINK--(C)C2 |

| InChI Key | QSBRCNGPJBWGLQ-LQDXOGNASA-N |

Structure and Binding

The structure of this compound in complex with its target receptor, MRGPRX4, has been determined by cryo-electron microscopy (cryo-EM) at a resolution of 2.6 Å.[2] The PDB ID for this structure is 7S8P.[4]

This compound binds to an extracellular pocket of MRGPRX4, which is distinct from the canonical orthosteric binding site of many other G-protein-coupled receptors (GPCRs).[1][2] The binding of this compound is characterized by the following key interactions:

-

The 3,5-dimethyl-adamantyl group of this compound is anchored in a hydrophobic pocket formed by residues K96, V99, W158, Y240, Y250, and Y254.[2][5]

-

The carboxyl group forms charge-based interactions with the residue R82.[2][5]

-

The phenyl group engages in non-polar interactions with L98, R95, M102, and R82.[2][5]

The binding of this compound induces a conformational change in MRGPRX4, leading to the activation of the Gq signaling pathway.[1][2]

Biological Activity and Selectivity

This compound is a potent agonist of MRGPRX4 with an EC₅₀ of 150 nM as determined by a FLIPR Ca²⁺ assay.[2][3][6] It exhibits significantly improved potency compared to the anti-diabetic drug nateglinide, which also acts on MRGPRX4.[1][2][5]

Furthermore, this compound is a highly selective agonist. Off-target profiling against a panel of 320 GPCRs showed no significant agonist or antagonist activity at other receptors.[2] It also displays a 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[2][3]

| Parameter | Value | Assay |

| Potency (EC₅₀) | 150 nM | FLIPR Ca²⁺ Assay |

| Selectivity | 47-fold over Kir6.2/SUR1 | Not specified |

| Off-Target Activity | No appreciable activity at 318 other GPCRs | PRESTO-Tango GPCRome screen |

Experimental Protocols

FLIPR Ca²⁺ Assay for Agonist Potency

The potency of this compound as an MRGPRX4 agonist was determined using a Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺ assay.[2]

-

Cell Culture: HEK293T cells stably expressing MRGPRX4 are seeded into 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Preparation: A serial dilution of this compound is prepared in a drug buffer (1 x HBSS, 20 mM HEPES, 0.1% (w/v) BSA, pH 7.4).

-

FLIPR Measurement:

-

The baseline fluorescence is measured for 10 seconds.

-

The prepared this compound solutions are added to the wells.

-

Fluorescence is continuously measured for an additional 120 seconds to detect changes in intracellular calcium concentration upon receptor activation.

-

-

Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC₅₀ value using a sigmoidal dose-response curve.

Mutagenesis Studies for Binding Site Validation

To confirm the binding mode of this compound, alanine scanning mutagenesis was performed on key residues within the proposed binding pocket of MRGPRX4.[1][2]

-

Site-Directed Mutagenesis: Plasmids encoding MRGPRX4 with single-point mutations (e.g., R82A, K96A, etc.) are generated.

-

Cell Transfection: HEK293T cells are transfected with the mutant MRGPRX4 constructs.

-

Gq Activation Assay: The ability of this compound to activate Gq signaling in cells expressing the mutant receptors is measured.

-

Data Analysis: The potency of this compound on the mutant receptors is compared to its potency on the wild-type receptor. A significant reduction in potency for a particular mutant indicates the importance of that residue in this compound binding and receptor activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a general experimental workflow for its characterization.

This compound-induced MRGPRX4 signaling pathway.

Experimental workflow for this compound characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7s8p - CryoEM structure of Gq-coupled MRGPRX4 with small molecule agonist this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mas-related G protein-coupled receptor (MRGPR) family, a distinct subgroup of Class A GPCRs, has emerged from relative obscurity to become a focal point of intense research in sensory biology, immunology, and pharmacology. Primarily expressed in peripheral sensory neurons and various immune cells, particularly mast cells, these receptors are critical mediators of itch, pain, and pseudo-allergic drug reactions.[1][2] Their diverse ligand recognition profiles and complex signaling pathways present both challenges and significant opportunities for the development of novel therapeutics targeting a range of conditions, from chronic pruritus and neuropathic pain to inflammatory disorders.[1][3] This technical guide provides a comprehensive overview of the human MRGPR family, focusing on its core members (MRGPRD, MRGPRX1, and MRGPRX2), their pharmacology, intricate signaling mechanisms, and the experimental protocols essential for their study.

Introduction to the MRGPR Family

First discovered in 2001, the MRGPR family is characterized by significant diversity across species, with approximately 50 members in mice but only eight confirmed in humans: MRGPRD, MRGPRE, MRGPRF, MRGPRG, and the primate-specific MRGPRX1, MRGPRX2, MRGPRX3, and MRGPRX4.[1][2][4] These receptors are predominantly located in the dorsal root ganglia (DRG) and trigeminal ganglia, as well as on immune cells such as mast cells, dendritic cells, and neutrophils.[2][5] This localization places them at the crucial interface of the nervous and immune systems, facilitating neuro-immune crosstalk.[5]

Unlike many GPCR families that respond to a single class of ligands, MRGPRs are activated by a structurally diverse array of molecules, including endogenous peptides, small molecule metabolites, and a wide range of xenobiotics.[1] Many members, however, remain orphan receptors with no identified endogenous ligand.[1] The most extensively studied human members—MRGPRD, MRGPRX1, and MRGPRX2—serve as key examples of the family's role in somatosensation and immunity.

Pharmacology and Quantitative Data

The pharmacological characterization of MRGPRs is an active area of research, aimed at identifying potent and selective agonists and antagonists. This data is crucial for developing tool compounds to probe receptor function and for initiating drug discovery programs. The following tables summarize the available quantitative data for key ligands of MRGPRD, MRGPRX1, and MRGPRX2.

Table 1: Quantitative Data for MRGPRD Ligands

| Ligand | Type | Assay | Potency (EC₅₀) | Reference(s) |

| β-Alanine | Agonist | Ca²⁺ Mobilization | 3 - 44 µM | [5] |

| Alamandine | Agonist | Leptin mRNA Expression | - | [2] |

| EP-2825 | Agonist | Gq Activation | ~100-fold > β-alanine | [6] |

| EP-3945 | Agonist | Gq Activation | ~100-fold > β-alanine | [6] |

| Mu-6840 | Inverse Agonist | Constitutive Activity | - | [5] |

Table 2: Quantitative Data for MRGPRX1 Ligands

| Ligand | Type | Assay | Potency (EC₅₀ / pEC₅₀) | Affinity (Kᵢ) | Reference(s) |

| BAM8-22 | Agonist | Gq Activation | pEC₅₀: 7.72 ± 0.08 | - | [7] |

| Compound-16 | Agonist | Gq Activation | pEC₅₀: 6.84 ± 0.07 | - | [7] |

| ML382 | Positive Allosteric Modulator | Gq Activation (BAM8-22) | ΔpEC₅₀ up to ~2.5 | - | [7] |

| Chloroquine | Agonist | Itch Sensation | - | - | [4] |

Table 3: Quantitative Data for MRGPRX2 Ligands

| Ligand | Type | Assay | Potency (EC₅₀ / IC₅₀) | Affinity (Kᵢ) | Reference(s) |

| Substance P | Agonist | Ca²⁺ Mobilization | 100 - 160 nM | - | [8][9] |

| Cortistatin-14 | Agonist | Gq/Gi Activation | - | - | [10] |

| Icatibant | Agonist | Mast Cell Degranulation | - | - | [4] |

| Ciprofloxacin | Agonist | Ca²⁺ Mobilization | 2.5 µg/mL | - | [11] |

| Morphine | Agonist | Ca²⁺ Mobilization | 4.5 - 7 µM | - | [12] |

| Compound 48/80 | Agonist | Mast Cell Degranulation | - | - | [8] |

| (R)-ZINC-3573 | Agonist | Gq/Gi Activation | - | - | [10] |

| Compound A | Antagonist | Mast Cell Degranulation (SP) | IC₅₀: 32.4 nM | - | [13] |

| Compound B | Antagonist | Mast Cell Degranulation (SP) | IC₅₀: 1.8 nM | - | [13] |

| C9 | Inverse Agonist | Gq Recruitment | - | 43 nM | [10] |

| C9-6 | Inverse Agonist | Gq Recruitment | - | 58 nM | [10] |

Signaling Pathways of Key MRGPRs

MRGPRs exhibit complex and often promiscuous coupling to heterotrimeric G proteins, primarily the Gαq/11 and Gαi/o families. This leads to the activation of distinct downstream effector pathways. Some members have also been shown to couple to Gαs or signal through Gβγ subunits, adding further layers of complexity.[2][7]

MRGPRD Signaling

MRGPRD is a receptor for the endogenous metabolite β-alanine and is implicated in itch and pain sensations.[4][14] It couples to multiple G protein subtypes, leading to diverse cellular responses depending on the context.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway is a primary signaling route for MRGPRD.[2] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] In some cellular systems, this pathway can lead to the activation of NF-κB and subsequent release of inflammatory cytokines like IL-6.[15]

-

Gαi/o Pathway: MRGPRD also couples to Gαi/o proteins. This pathway inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels.[2] In sensory neurons, this Gαi/o-dependent signaling can lead to the inhibition of M-type potassium channels, enhancing neuronal excitability.[14]

-

Gαs Pathway: Uniquely among the well-studied MRGPRs, MRGPRD has also been shown to utilize Gαs signaling, which activates adenylyl cyclase, increases cAMP, and activates Protein Kinase A (PKA). PKA can then phosphorylate various targets, including TRP channels, potentially sensitizing them.[2]

MRGPRX1 Signaling

MRGPRX1 is a primate-specific receptor activated by the endogenous peptide BAM8-22 and the antimalarial drug chloroquine.[1][4] It plays a dual role, mediating itch when activated peripherally but inhibiting chronic pain when activated centrally.[1] Its signaling in sensory neurons is crucial for modulating their excitability.

-

Gαq/11 and Gαi/o Coupling: Like MRGPRD, MRGPRX1 couples to both Gαq/11 and Gαi/o proteins.[7]

-

Gβγ-Mediated Ion Channel Modulation: A key function of MRGPRX1 signaling is the modulation of ion channels via Gβγ subunits released from activated Gαi/o.[7] This Gβγ-dependent mechanism has been shown to inhibit N-type high-voltage-activated (HVA) calcium channels, which reduces neurotransmitter release and contributes to the receptor's analgesic effects.[16] Furthermore, MRGPRX1 activation can modulate tetrodotoxin-resistant (TTX-R) sodium channels, lowering their activation threshold and increasing neuronal excitability, which is linked to its role in itch.[17]

MRGPRX2 Signaling

MRGPRX2 is arguably the most studied member in the context of immunology and pharmacology. Expressed prominently on mast cells, it is a key receptor for IgE-independent degranulation, triggered by numerous substances including neuropeptides (Substance P), host defense peptides (LL-37), and many FDA-approved drugs (e.g., fluoroquinolones, opioids), causing pseudo-allergic reactions.[1][18]

-

Promiscuous G Protein Coupling: MRGPRX2 can couple to all four major G protein families (Gαs, Gαi/o, Gαq/11, and Gα12/13), though its coupling to Gαq and Gαi is most robust and functionally characterized.[7]

-

Synergistic Gαq and Gαi Signaling: Both Gαq and Gαi pathways are required for maximal MRGPRX2-mediated mast cell degranulation. The Gαq pathway drives PLC activation and subsequent Ca²⁺ mobilization.[7][8] The Gαi pathway contributes by inhibiting adenylyl cyclase, and it is proposed that the released Gβγ subunits can recruit PLCβ to the membrane, thereby accelerating Gαq signaling.[7]

-

β-Arrestin Recruitment and Biased Agonism: In addition to G protein signaling, MRGPRX2 activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[2][8] Evidence for biased agonism exists, where different ligands can preferentially activate either G protein-dependent pathways (leading to degranulation) or β-arrestin pathways (leading to internalization).[19]

Key Experimental Protocols

Studying MRGPR function requires a suite of specialized cell-based assays. The following sections provide detailed, generalized protocols for the three most common assays used in MRGPR research.

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This assay is a cornerstone for studying Gαq-coupled receptors. It measures changes in intracellular calcium concentration upon receptor activation using a ratiometric fluorescent dye, Fura-2 AM.

Principle: Cell-permeant Fura-2 AM is loaded into cells, where intracellular esterases cleave the AM ester group, trapping the dye inside. Fura-2 exhibits a shift in its excitation spectrum upon binding Ca²⁺. By measuring the ratio of fluorescence emission at ~510 nm when the dye is excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound), one can determine the intracellular calcium concentration, providing a robust readout of Gαq activation that minimizes variability from dye loading or cell number.[6][20][21]

Materials:

-

HEK293 or CHO cells stably expressing the MRGPR of interest (and potentially a promiscuous Gα subunit like Gα15/16 to boost signal).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fura-2 AM dye (e.g., from ThermoFisher, AAT Bioquest).

-

Anhydrous DMSO.

-

Pluronic F-127 (optional, aids dye solubilization).

-

Probenecid (optional, anion transport inhibitor to prevent dye leakage).

-

Assay Buffer: HEPES-buffered Hanks' Balanced Salt Solution (HHBS) or similar physiological buffer.

-

Agonists, antagonists, and control compounds.

-

A fluorescence plate reader capable of dual excitation at 340 nm and 380 nm and emission detection at ~510 nm (e.g., FlexStation, FLIPR).

Protocol:

-

Cell Plating: Seed cells into black-walled, clear-bottom plates at an optimized density (e.g., 40,000-80,000 cells/well for a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]

-

Prepare Fura-2 AM Loading Solution:

-

Prepare a 1 mg/mL (or ~1 mM) stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[22]

-

On the day of the assay, prepare the final loading solution. For 10 mL of buffer, add 20-50 µL of the Fura-2 AM stock solution.[20]

-

(Optional) The buffer can be supplemented with Pluronic F-127 (e.g., 0.02-0.04%) and Probenecid (e.g., 2.5 mM) to improve dye loading and retention.

-

-

Dye Loading:

-

Aspirate the growth medium from the cell plate.

-

Add 100 µL (for 96-well plates) of the Fura-2 AM loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes, protected from light.

-

-

Washing (Optional but Recommended): Some protocols are "no-wash," but for lower background, gently aspirate the loading solution and wash the cells 1-2 times with Assay Buffer, leaving a final volume of 100 µL in each well.

-

Compound Addition and Measurement:

-

Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

-

Prepare a separate "compound plate" with agonists/antagonists at desired concentrations (e.g., 5X final concentration).

-

Set the instrument to record a baseline fluorescence ratio (F340/F380) for a short period (e.g., 10-20 seconds).

-

The instrument then automatically adds a specific volume (e.g., 25 µL) from the compound plate to the cell plate.

-

Continue recording the fluorescence ratio for another 2-3 minutes to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis: The change in the F340/F380 ratio over time is plotted. The peak response is used to generate concentration-response curves, from which EC₅₀ (for agonists) or IC₅₀ (for antagonists) values can be calculated using a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with an activated GPCR. It is a common method for studying receptor desensitization and G protein-independent signaling, and is particularly useful for identifying biased agonism.

Principle: Several commercial platforms exist, with a common one being the Enzyme Fragment Complementation (EFC) technology (e.g., DiscoveRx PathHunter).[11] In this system, the GPCR is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, bringing the two enzyme fragments into proximity. This allows them to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[11]

Materials:

-

Engineered cell line co-expressing the PK-tagged MRGPR and EA-tagged β-arrestin (e.g., from DiscoveRx/Eurofins).

-

Cell culture medium and reagents.

-

White, solid-bottom 96- or 384-well assay plates.

-

Agonists, antagonists, and control compounds.

-

PathHunter Detection Reagent Kit (containing Galacton Star substrate, Emerald II solution, and Cell Assay Buffer).

-

A plate reader capable of measuring chemiluminescence.

Protocol:

-

Cell Plating: Harvest and count the engineered cells. Dilute them in the appropriate cell plating medium to the recommended density. Dispense the cell suspension into white-walled assay plates and incubate overnight at 37°C, 5% CO₂.[11]

-

Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists) in the appropriate assay buffer. For antagonist mode, also prepare the agonist at a concentration that gives ~80% of its maximal effect (EC₈₀).

-

Compound Addition (Agonist Mode): Add the prepared agonist dilutions directly to the cells.

-

Compound Addition (Antagonist Mode): First, add the antagonist dilutions to the cells and incubate for a specified period (e.g., 30 minutes). Then, add the EC₈₀ concentration of the agonist to all wells (except negative controls).

-

Incubation: Incubate the plates at 37°C or room temperature for 60-90 minutes. This allows for receptor activation and β-arrestin recruitment.

-

Signal Detection:

-

Prepare the detection reagent mixture according to the manufacturer's instructions immediately before use.

-

Add the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark to allow the signal to develop.

-

-

Measurement: Read the chemiluminescence on a compatible plate reader.

-

Data Analysis: Normalize the raw luminescence data (e.g., relative to a positive control agonist) and plot concentration-response curves to determine EC₅₀ or IC₅₀ values.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This is a functional, colorimetric assay that directly measures a key physiological outcome of MRGPRX2 activation in mast cells: the release of granular contents.

Principle: Mast cell granules are rich in the enzyme β-hexosaminidase. When mast cells degranulate in response to a stimulus, this enzyme is released into the supernatant. The enzymatic activity in the supernatant can be quantified by adding a substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). β-hexosaminidase cleaves pNAG into a product that, upon addition of a high-pH "stop solution," turns yellow. The intensity of this color, measured by absorbance at 405 nm, is directly proportional to the amount of enzyme released and thus, the extent of degranulation.[1][19]

Materials:

-

Mast cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2) or primary mast cells.

-

96-well V-bottom plates.

-

Assay Buffer: Tyrode's buffer or HEPES buffer, often supplemented with BSA.

-

Substrate Solution: pNAG dissolved in citrate buffer (pH 4.5).

-

Stop Solution: Glycine or carbonate-bicarbonate buffer (pH >10).

-

Lysis Buffer: 0.1-1% Triton X-100 in Assay Buffer.

-

Agonists, antagonists, and control compounds.

-

A microplate reader capable of measuring absorbance at 405 nm.

Protocol:

-

Cell Preparation:

-

Harvest mast cells and wash them by gentle centrifugation (e.g., 200 x g for 5 min) in Assay Buffer.[19]

-

Resuspend the cells in fresh Assay Buffer to a final concentration of ~2-5 x 10⁵ cells/mL.

-

Aliquot 50-100 µL of the cell suspension into the wells of a 96-well V-bottom plate.

-

-

Stimulation:

-

Add 50 µL of the test compound (agonist) or vehicle control to the appropriate wells. For antagonist testing, pre-incubate cells with the antagonist for 10-15 minutes before adding the agonist.

-

Include controls for total release (lyse cells with Triton X-100) and spontaneous release (cells with buffer only).

-

Incubate the plate at 37°C for 30-45 minutes.[19]

-

-

Stop Reaction & Pellet Cells: Stop the degranulation reaction by placing the plate on ice for 5 minutes. Centrifuge the plate (e.g., 400 x g for 5 min at 4°C) to pellet the cells.

-

Enzymatic Reaction:

-

Carefully transfer 25-50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

To measure the total cellular content of β-hexosaminidase, lyse the cell pellets from the "total release" wells with Triton X-100 buffer and transfer a sample of the lysate to the new plate.

-

Add 50 µL of the pNAG substrate solution to all wells containing supernatant or lysate.

-

Incubate the plate at 37°C for 60-90 minutes.[1]

-

-

Measurement:

-

Add 150 µL of the Stop Solution to each well. The solution in wells with enzymatic activity will turn yellow.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

-

% Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100.

-

Plot the % release against compound concentration to generate dose-response curves.

-

Conclusion and Future Directions

The Mas-related G protein-coupled receptor family stands at a compelling intersection of sensory neuroscience and immunology. Receptors like MRGPRX2 have been definitively identified as key players in IgE-independent hypersensitivity reactions, while MRGPRD and MRGPRX1 are validated targets for non-histaminergic itch and novel non-opioid pain pathways. The availability of quantitative pharmacological data and robust experimental protocols, as detailed in this guide, provides a solid foundation for the scientific community to further probe their functions and advance drug discovery efforts.

Future research will likely focus on several key areas: de-orphanizing the remaining human MRGPRs (E, F, G, and X3); elucidating the structural basis of their promiscuous ligand recognition to enable structure-based drug design; and further exploring the therapeutic potential of modulating these receptors in complex inflammatory skin diseases, chronic pain conditions, and beyond. The continued development of selective antagonists and biased agonists will be paramount to translating our growing understanding of MRGPR biology into clinically effective therapeutics.

References

- 1. abmgood.com [abmgood.com]

- 2. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. hellobio.com [hellobio.com]

- 7. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detecting degranulation via hexosaminidase assay [protocols.io]

- 14. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pnas.org [pnas.org]

- 17. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

- 20. abcam.cn [abcam.cn]

- 21. ionbiosciences.com [ionbiosciences.com]

- 22. moodle2.units.it [moodle2.units.it]

Unveiling MS47134: A Technical Guide to a Novel MRGPRX4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of MS47134, a potent and selective agonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). The information presented herein is compiled from publicly available scientific literature, offering a comprehensive resource for researchers in the fields of pain, itch, and mast cell-mediated hypersensitivity.

Introduction to this compound

This compound is a small molecule compound identified as a highly potent and selective agonist for MRGPRX4, a receptor implicated in the sensation of itch and pain. Its discovery has provided a valuable chemical tool to probe the function of MRGPRX4 and presents a potential starting point for the development of novel therapeutics targeting conditions associated with this receptor.

Discovery and Development

The discovery of this compound was the result of a structure-guided drug discovery effort starting from the known, weakly potent MRGPRX4 agonist, nateglinide.[1] Through extensive analoging and screening of commercially available compounds from the ZINC database, researchers sought to enhance the potency and selectivity for MRGPRX4.[1] This optimization process led to the identification of this compound, which demonstrated a significantly improved pharmacological profile compared to the initial lead compound.

Logical Relationship: From Lead Compound to this compound

Caption: Optimization pathway from the lead compound to this compound.

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the MRGPRX4 receptor.

| Parameter | Value | Reference |

| Target | Mas-related G-protein coupled receptor X4 (MRGPRX4) | [1][2] |

| Activity | Agonist | [1][2] |

| EC50 | 149 nM | [2] |

| Selectivity | 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1] | [1] |

| Off-Target Profile | No appreciable agonist or antagonist activity at 318 other tested GPCRs.[1] Activity was observed at MRGPRX1 in the initial screen but was not replicated in subsequent concentration-response assays.[1] | [1] |

Mechanism of Action

This compound exerts its effects by binding to and activating the MRGPRX4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, is believed to couple to Gq proteins.[1] This activation initiates a downstream signaling cascade, leading to the physiological responses associated with MRGPRX4, such as the sensation of itch.[1]

Signaling Pathway: this compound Activation of MRGPRX4

Caption: Proposed signaling pathway of this compound via MRGPRX4 activation.

Experimental Protocols

FLIPR Ca2+ Assay for Agonist Potency Determination

This protocol is based on the methodology described in the discovery of this compound.

Experimental Workflow: FLIPR Ca2+ Assay

References

A Technical Whitepaper on the Preliminary Efficacy of MS47134

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the preliminary efficacy and mechanism of action of MS47134, a selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4). This compound has been identified as a potent tool for investigating MRGPRX4-mediated signaling, which is implicated in pruritus, particularly bile acid-induced itch.[1][2] This whitepaper summarizes key quantitative efficacy data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information is compiled from publicly available preliminary studies.

Quantitative Efficacy Data

The potency of this compound as an MRGPRX4 agonist has been quantified using cellular assays. The primary efficacy metric is its half-maximal effective concentration (EC50).

| Compound | Target | Assay Type | Parameter | Value | Selectivity | Reference |

| This compound | MRGPRX4 | FLIPR Ca²⁺ Assay | EC50 | 149 nM | 47-fold improvement over Kir6.2/SUR1 potassium channel | [3] |

| Nateglinide | MRGPRX4 | FLIPR Ca²⁺ Assay | EC50 | >10 µM | - | [4][5] |

Table 1: Summary of this compound Efficacy Data.

Mechanism of Action and Signaling Pathway

This compound functions by binding to the orthosteric pocket of the MRGPRX4 receptor, a G protein-coupled receptor (GPCR).[4] This binding event stabilizes the receptor in an active conformation, leading to the activation of the heterotrimeric G protein Gq.[1][4] Activated Gq, in turn, initiates downstream intracellular signaling cascades. The elucidation of the cryo-EM structure of the MRGPRX4-Gq complex bound to this compound has provided detailed insights into the specific molecular interactions driving its agonist activity.[4][6]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of MRGPRX4 in Pruritus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic pruritus, or itch, is a debilitating symptom associated with various systemic and dermatological diseases, significantly impairing quality of life.[1] While histamine-mediated itch is well-understood, many forms of chronic pruritus are histamine-independent, rendering antihistamines ineffective.[2] A key area of unmet medical need is cholestatic pruritus, a severe itch accompanying liver diseases characterized by impaired bile flow.[3] Recent research has identified the Mas-related G protein-coupled receptor X4 (MRGPRX4) as a critical mediator of cholestatic pruritus, opening new avenues for targeted therapeutic development.[4] This technical guide provides an in-depth overview of the role of MRGPRX4 in pruritus, detailing its molecular mechanisms, key experimental findings, and methodologies for its study.

Introduction to MRGPRX4

MRGPRX4 is a primate-specific G protein-coupled receptor (GPCR) belonging to the Mas-related gene family.[5][6] It is predominantly expressed in a subset of small-diameter sensory neurons of the human dorsal root ganglia (DRG) and trigeminal ganglia, the primary neurons responsible for transmitting sensory information, including itch, from the periphery to the central nervous system.[1][7][8] Studies have shown that MRGPRX4 is co-expressed with other known itch-related markers, such as the histamine H1 receptor (HRH1) and the transient receptor potential vanilloid 1 (TRPV1), further implicating it in pruriception.[1][2]

MRGPRX4 as a Receptor for Pruritogens in Cholestatic Itch

A significant breakthrough in understanding cholestatic pruritus was the identification of endogenous ligands that activate MRGPRX4. In conditions of cholestasis, bile acids and bilirubin accumulate in the bloodstream and tissues.[3] Multiple independent research groups have now established that bile acids are natural ligands for MRGPRX4.[1][3][9] Furthermore, bilirubin has also been identified as an agonist, albeit a less potent one, that can allosterically modulate and potentiate the activation of MRGPRX4 by bile acids.[4][10]

The activation of MRGPRX4 by these accumulated metabolites in sensory neurons is now considered a key mechanism driving the intense and intractable itch experienced by patients with cholestatic liver diseases.[1][11] This is supported by findings that the levels of bile acids in the plasma of cholestatic patients with pruritus are sufficient to activate MRGPRX4.[1][2]

Signaling Pathway of MRGPRX4

MRGPRX4 activation initiates an intracellular signaling cascade that leads to neuronal excitation and the sensation of itch. The receptor primarily couples to the Gαq subunit of heterotrimeric G proteins.[1][12][13] Upon ligand binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in neuronal activation.[1][14] This signaling pathway has been confirmed through experiments showing that inhibitors of Gαq (YM254890) and PLC (U73122) block MRGPRX4-mediated Ca2+ responses.[1][4]

References

- 1. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 3. pnas.org [pnas.org]

- 4. yulonglilab.org [yulonglilab.org]

- 5. researchgate.net [researchgate.net]

- 6. MRGPRX4 Receptor Agonists and Antagonists - Technologie [provendis.info]

- 7. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MRGPRX4 is a novel bile acid receptor in cholestatic itch | bioRxiv [biorxiv.org]

- 11. Pruritus in Chronic Cholestatic Liver Diseases, Especially in Primary Biliary Cholangitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Itch receptor MRGPRX4 interacts with the receptor activity-modifying proteins (RAMPs) | bioRxiv [biorxiv.org]

- 14. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MS47134 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of MS47134, a potent and selective agonist for the Mas-related G-protein-coupled Receptor X4 (MRGPRX4). This document includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.

Introduction

This compound is a small molecule agonist that selectively activates MRGPRX4, a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2][3] Its selectivity and potency make it a valuable tool for studying the physiological and pathological roles of MRGPRX4 in various cellular contexts. Understanding its mechanism of action and having robust protocols for its use are crucial for advancing research in these areas.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in in vitro assays.

| Parameter | Value | Assay System | Reference |

| EC50 | 149 nM | FLIPR Ca2+ assay in MRGPRX4-expressing cells | [1][2][3] |

| Selectivity | 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel | Not specified | [1][4] |

This compound Signaling Pathway

This compound selectively binds to and activates MRGPRX4, a G-protein coupled receptor (GPCR). Upon activation, MRGPRX4 primarily couples to the Gαq subunit of the heterotrimeric G protein.[4][5][6] This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC) β.[6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5][6][7] This increase in intracellular Ca2+ is a hallmark of MRGPRX4 activation and can be measured to quantify the activity of agonists like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for MS47134 in a FLIPR Ca2+ Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled Receptor X4 (MRGPRX4), a receptor implicated in itch, pain, and mast cell-mediated hypersensitivity.[1][2] Characterizing the activity of compounds like this compound is crucial for understanding their therapeutic potential. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform widely used in drug discovery for monitoring intracellular calcium mobilization, a key event in many signal transduction pathways.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in a FLIPR Ca2+ assay to study MRGPRX4 activation.

Upon activation by an agonist such as this compound, MRGPRX4 couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ can be detected by fluorescent calcium indicators, providing a quantitative measure of receptor activation.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in a FLIPR Ca2+ assay targeting the MRGPRX4 receptor.

| Compound | Target Receptor | Assay Type | Cell Line | EC50 | Selectivity | Reference |

| This compound | MRGPRX4 | FLIPR Ca2+ | Flp-In™ T-REx™-293 | 149 nM[1][2] | 47-fold improved selectivity for MRGPRX4 over Kir6.2/SUR1 potassium channel[1][7] | [7] |

| Nateglinide | MRGPRX4 | FLIPR Ca2+ | Flp-In™ T-REx™-293 | - | - | [7] |

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of MRGPRX4 by this compound, leading to an increase in intracellular calcium.

Experimental Workflow

The diagram below outlines the key steps for performing a FLIPR Ca2+ assay to measure the activity of this compound on MRGPRX4.

Detailed Experimental Protocol

This protocol is adapted from established methods for characterizing MRGPRX4 agonists using a FLIPR Ca2+ assay.[7]

Materials and Reagents:

-

Cell Line: Flp-In™ T-REx™-293 cells stably expressing human MRGPRX4 (or other suitable host cells).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Induction Agent (if applicable): Tetracycline (1 µg/mL) for inducible expression systems.

-

Plates: Poly-L-Lysine coated 384-well black, clear-bottom cell culture plates.

-

FLIPR Calcium Assay Kit: For example, the FLIPR Calcium 4 Assay Kit (Molecular Devices).[8]

-

Assay Buffer: 1x Hank's Balanced Salt Solution (HBSS), 2.5 mM probenecid, and 20 mM HEPES, pH 7.4.

-

Drug Buffer: 1x HBSS, 20 mM HEPES, and 0.1% (w/v) Bovine Serum Albumin (BSA), pH 7.4.

-

This compound: Prepare a stock solution in DMSO.

Procedure:

Day 1: Cell Plating

-

Culture MRGPRX4-expressing cells according to standard cell culture protocols.

-

On the day before the assay, harvest the cells and resuspend them in cell culture medium.

-

If using an inducible expression system, add tetracycline to the medium to induce MRGPRX4 expression.

-

Plate the cells into Poly-L-Lysine coated 384-well black, clear-bottom plates at a density of 20,000 cells in 40 µL per well.[7]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: FLIPR Ca2+ Assay

-

Dye Loading:

-

Prepare the calcium dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit) by diluting the dye in Assay Buffer.[7]

-

Carefully remove the cell culture medium from the wells.

-

Add 20 µL of the prepared calcium dye solution to each well.[7]

-

Incubate the plate for 1 hour at 37°C, followed by 20 minutes at room temperature in the dark.[7]

-

-

Compound Plate Preparation:

-

Prepare serial dilutions of this compound in Drug Buffer in a separate 384-well plate. The final concentrations should be 3-fold higher than the desired final assay concentrations to account for the 1:3 dilution upon addition to the cell plate.

-

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to measure the basal fluorescence for 10 seconds.[7]

-

Program the instrument to automatically add 10 µL of the this compound solutions from the compound plate to the corresponding wells of the cell plate.[7]

-

Continue to measure the fluorescence intensity at appropriate intervals for a defined period to capture the calcium mobilization kinetics.

-

Data Analysis:

-

The change in fluorescence intensity over time is recorded for each well.

-

The peak fluorescence response is typically used for analysis.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Troubleshooting and Considerations

-

Cell Health and Plating Density: Ensure cells are healthy and plated at a consistent density to minimize well-to-well variability.

-

Dye Loading: Optimize the dye loading time and temperature for your specific cell line to achieve a good signal-to-background ratio.

-

DMSO Concentration: Keep the final DMSO concentration in the assay wells low (typically ≤ 1%) to avoid solvent effects.

-

Probenecid: Probenecid is included in the Assay Buffer to inhibit organic anion transporters that can extrude the calcium indicator dye from the cells.

-

Controls: Include appropriate controls, such as wells with vehicle only (negative control) and a known agonist at a saturating concentration (positive control), to assess assay performance.

-

Z'-factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

Application Notes: MS47134 Administration Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the oral (PO) and intraperitoneal (IP) administration of MS47134 in mice. This compound is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a key receptor in the study of itch, pain, and mast cell-mediated hypersensitivity.[1][2][3] The following sections include the mechanism of action, quantitative data summaries, and step-by-step experimental procedures to ensure accurate and reproducible in vivo studies.

Mechanism of Action: this compound and the MRGPRX4 Signaling Pathway

This compound selectively binds to and activates MRGPRX4, a G-protein-coupled receptor (GPCR).[1][3] This activation primarily stimulates the Gq-family of G proteins.[4][5][6] The activated Gq protein, in turn, activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC), resulting in various cellular responses, including neuronal activation and mast cell degranulation.[5][6]

Caption: this compound signaling pathway via the MRGPRX4 receptor.

Quantitative Data and Material Recommendations

The following tables summarize key quantitative data for this compound and provide general recommendations for materials required for its administration in mice.

Table 1: this compound Properties

| Parameter | Value | Target Receptor |

|---|

| EC₅₀ | 149 nM | MRGPRX4 |

Table 2: Recommended Materials and Volumes for Mouse Administration

| Administration Route | Recommended Needle/Tube Size | Max Administration Volume | Reference |

|---|---|---|---|

| Intraperitoneal (IP) | 25-27 Gauge Needle | < 10 mL/kg | [7][8] |

| Oral (PO) - Gavage | 20-22 Gauge Gavage Tube | < 10 mL/kg |[9] |

Experimental Protocol 1: Oral (PO) Administration via Gavage

Oral gavage is a standard method for ensuring precise oral dosing. Proper restraint and technique are critical to prevent injury to the animal.[9]

Vehicle Preparation

A suggested vehicle for this compound for both oral and intraperitoneal administration is a suspended solution. To prepare a 2.5 mg/mL solution:

-

Create a 25.0 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

It is recommended to prepare this working solution fresh on the day of the experiment.[1]

Gavage Procedure

-

Animal Restraint : Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck to ensure the head is stable.[9] The animal should be held in an upright position.

-

Measure Gavage Tube : Measure the gavage tube from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[9]

-

Tube Insertion : Gently insert the gavage tube into the mouth, slightly to one side to avoid the incisors. Advance the tube along the roof of the mouth and down the esophagus. There should be no resistance; if resistance is felt, the tube may be in the trachea and must be withdrawn immediately.[9]

-

Administer Compound : Once the tube is correctly positioned, slowly administer the prepared this compound solution.

-

Withdraw Tube : Smoothly and gently withdraw the gavage tube.

-

Post-Procedure Monitoring : Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[9]

Alternative Method: For chronic studies or to reduce stress, voluntary oral administration can be used. This involves incorporating this compound into a palatable jelly that the mice are trained to consume.[10][11][12]

Caption: Workflow for oral administration of this compound via gavage.

Experimental Protocol 2: Intraperitoneal (IP) Administration

IP injection is a common route for systemic administration of substances that are not absorbed orally.

Vehicle Preparation

Use the same vehicle preparation as described in the oral administration protocol.[1]

IP Injection Procedure

-